molecular formula C17H12F3NO2S2 B2368075 Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone CAS No. 861208-08-4

Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone

Cat. No.: B2368075
CAS No.: 861208-08-4
M. Wt: 383.4
InChI Key: BCOSVJLPSCREOG-UHFFFAOYSA-N
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Description

Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone is a complex organic compound that features a trifluoromethyl group, a thiazole ring, and a sulfone group

Scientific Research Applications

Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials with specific properties, such as increased stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone typically involves multiple steps. One common method includes the trifluoromethylation of a suitable precursor, followed by the formation of the thiazole ring and subsequent sulfonation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order sulfones, while reduction can produce sulfoxides or thiols.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenyl methyl sulfone
  • 2-(Trifluoromethyl)phenylboronic acid
  • 4-Trifluoromethylphenol

Uniqueness

Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone is unique due to its combination of a trifluoromethyl group, a thiazole ring, and a sulfone group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, enhanced metabolic stability, and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(4-methylsulfonylphenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO2S2/c1-25(22,23)14-7-5-11(6-8-14)15-10-24-16(21-15)12-3-2-4-13(9-12)17(18,19)20/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOSVJLPSCREOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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